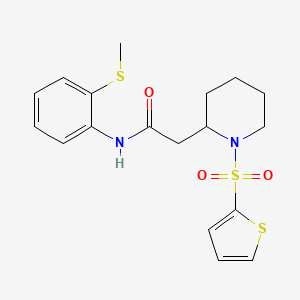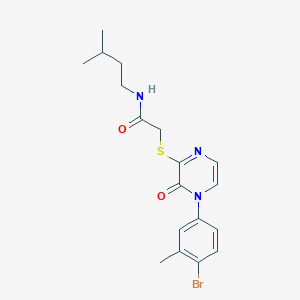
N-Cyclobutyl-4-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Cyclobutyl-4-fluoroaniline hydrochloride” is a chemical compound with the CAS Number: 2228694-06-0 . It has a molecular weight of 201.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FN.ClH/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Key Impurities :
- Gazvoda et al. (2018) outlined a synthetic route from 4-chloro-2-methylaniline to a compound related to N-Cyclobutyl-4-fluoroaniline hydrochloride. This compound is a key impurity in the reverse transcriptase inhibitor efavirenz, an anti-HIV/AIDS drug, showcasing its relevance in pharmaceutical synthesis (Gazvoda et al., 2018).
Herbicidal Activity Studies :
- Xue et al. (2008) studied fluoro-functionalized phenylimido derivatives of hexamolybadates, including compounds derived from 4-fluoroaniline hydrochloride. These compounds displayed potent herbicidal activity against several plant species, indicating the utility of this compound in agricultural research (Xue et al., 2008).
Microwave Spectra and Structural Analysis :
- Kim and Gwinn (1966) conducted a detailed study of the microwave spectra of cyclobutyl fluoride, which is structurally similar to this compound. This research provides insights into the structural and vibrational properties of cyclobutyl compounds, enhancing the understanding of similar compounds in various scientific contexts (Kim & Gwinn, 1966).
Synthesis of Antiviral Compounds :
- Hisaki et al. (1999) explored the synthesis of pyrimidine derivatives with potential antiviral properties. Their research included the use of cyclobutyl groups, similar to those in this compound, indicating its potential application in the development of antiviral drugs (Hisaki et al., 1999).
Recognition of Hydrophilic Compounds :
- Sawada et al. (2000) investigated the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by fluoroalkylated end-capped oligomers. This study suggests the potential use of this compound in developing selective recognition systems for specific compounds (Sawada et al., 2000).
Photochemical Behavior in Pharmaceuticals :
- Gasparro and Kochevar (1982) examined the photochemical behavior of protriptyline, a compound containing a cyclobutyl group. This research provides insight into the photochemical properties of related compounds, such as this compound, in pharmaceutical contexts (Gasparro & Kochevar, 1982).
Inhibition of HIV Replication :
- Hayashi et al. (1990) and Norbeck et al. (1990) both studied carbocyclic oxetanocin analogs with cyclobutyl groups, demonstrating their ability to inhibit HIV replication. These studies highlight the potential application of this compound in antiretroviral therapy research (Hayashi et al., 1990), (Norbeck et al., 1990).
Structural Properties of Cyclobutanes :
- Jonvik and Boggs (1981) conducted ab initio calculations on the structural properties of monosubstituted cyclobutanes, providing a foundational understanding of compounds like this compound in terms of their molecular geometry and stability (Jonvik & Boggs, 1981).
Bioactivation of Fluoroanilines :
- Rietjens and Vervoort (1991) studied the bioactivation of fluoroanilines, including compounds related to this compound. This research is relevant for understanding the metabolic pathways and potential toxicological aspects of similar compounds (Rietjens & Vervoort, 1991).
Inhibitory Activities on Enzymes :
- Çelik and Babagil (2019) synthesized compounds including N-benzylidene-4-fluoroaniline and studied their inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of this compound in enzyme inhibition studies (Çelik & Babagil, 2019).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-cyclobutyl-4-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKTNPQGBZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)


![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)
![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)
![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)
![3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2813391.png)

![3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813393.png)
